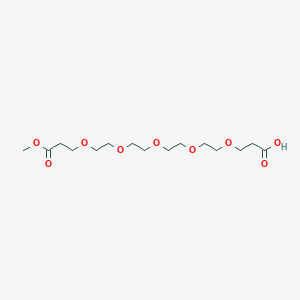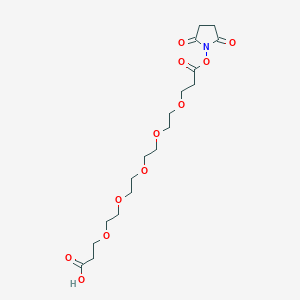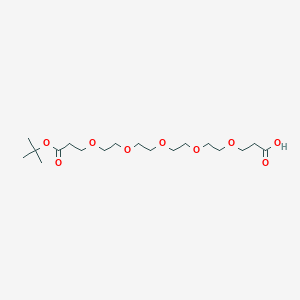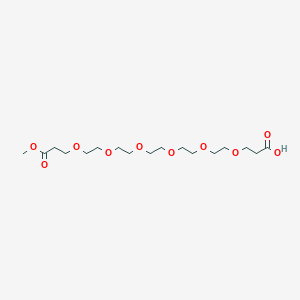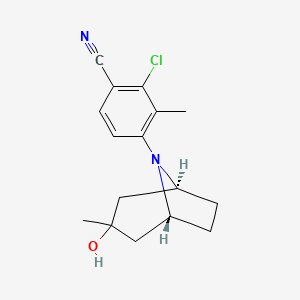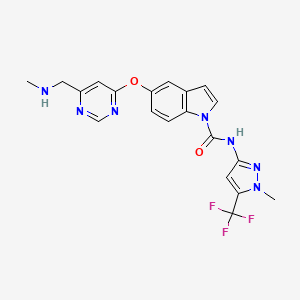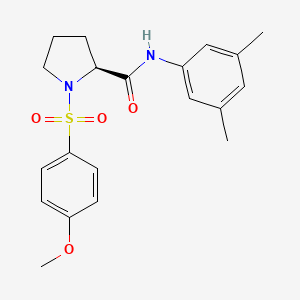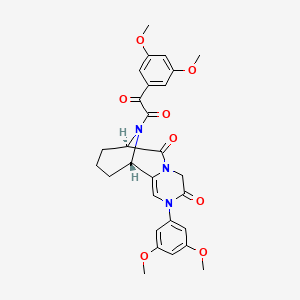
AG-5507
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AG-5507 is a novel potent ligand for the FKBP12 protein
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AG-5507 involves several key steps:
Cyclization of Ketal Amide: The ketal amide undergoes cyclization upon treatment with pyridinium p-toluenesulfonate, resulting in a bicyclic derivative.
Bromination and Rearrangement: The bicyclic compound is then brominated in the presence of sodium methoxide, leading to the formation of a ketal lactam.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound’s synthesis likely involves standard organic synthesis techniques, including the use of protective groups, cyclization, and bromination reactions.
Chemical Reactions Analysis
Types of Reactions
AG-5507 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within this compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, alkyl halides, and acids can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
AG-5507 has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its role in protein-ligand interactions, particularly with FKBP12.
Medicine: Potential therapeutic applications due to its interaction with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
AG-5507 exerts its effects by binding to the FKBP12 protein, a key molecular target. This interaction can modulate various cellular pathways, including those involved in protein folding and signal transduction. The binding of this compound to FKBP12 can influence the activity of downstream effectors and pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
FK506 (Tacrolimus): Another FKBP12 ligand with immunosuppressive properties.
Rapamycin (Sirolimus): Binds to FKBP12 and has applications in immunosuppression and cancer therapy.
Uniqueness of AG-5507
This compound is unique due to its specific binding affinity and selectivity for FKBP12. This makes it a valuable tool for studying FKBP12-related pathways and developing targeted therapies.
Properties
CAS No. |
294865-05-7 |
|---|---|
Molecular Formula |
C28H29N3O8 |
Molecular Weight |
535.553 |
IUPAC Name |
(7R,11S)-2-(3,5-Dimethoxyphenyl)-12-(2-(3,5-dimethoxyphenyl)-2-oxoacetyl)-8,9,10,11-tetrahydro-2H-7,11-epiminopyrazino[1,2-a]azocine-3,6(4H,7H)-dione |
InChI |
InChI=1S/C28H29N3O8/c1-36-18-8-16(9-19(12-18)37-2)26(33)28(35)31-22-6-5-7-23(31)27(34)30-15-25(32)29(14-24(22)30)17-10-20(38-3)13-21(11-17)39-4/h8-14,22-23H,5-7,15H2,1-4H3/t22-,23+/m0/s1 |
InChI Key |
ZOUJCYGNTJCKCH-XZOQPEGZSA-N |
SMILES |
O=C(C1)N(C2=CC(OC)=CC(OC)=C2)C=C([C@]3([H])CCC[C@@]4([H])N3C(C(C5=CC(OC)=CC(OC)=C5)=O)=O)N1C4=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AG-5507; AG 5507; AG5507 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


